![molecular formula C18H16N4O4 B10958666 N-(1-benzyl-1H-pyrazol-4-yl)-2-(4-nitrophenoxy)acetamide](/img/structure/B10958666.png)
N-(1-benzyl-1H-pyrazol-4-yl)-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-(1-benzyl-1H-pyrazol-4-yl)-2-(4-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further connected to a nitrophenoxy acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-1H-pyrazol-4-yl)-2-(4-nitrophenoxy)acetamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Pyrazole Ring: Starting from a suitable precursor such as hydrazine and an α,β-unsaturated carbonyl compound.
Benzylation: Introduction of the benzyl group to the pyrazole ring using benzyl halides under basic conditions.
Acylation: Coupling of the benzylated pyrazole with 4-nitrophenoxyacetic acid or its derivatives using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzyl-1H-pyrazol-4-yl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various alkylated or arylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(1-benzyl-1H-pyrazol-4-yl)-2-(4-nitrophenoxy)acetamide would depend on its specific application. In a biological context, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(1-benzyl-1H-pyrazol-4-yl)-2-(4-aminophenoxy)acetamide: Similar structure but with an amino group instead of a nitro group.
N-(1-benzyl-1H-pyrazol-4-yl)-2-(4-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in N-(1-benzyl-1H-pyrazol-4-yl)-2-(4-nitrophenoxy)acetamide may impart unique electronic and steric properties, influencing its reactivity and interactions with other molecules. This could make it particularly useful in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C18H16N4O4 |
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Molecular Weight |
352.3 g/mol |
IUPAC Name |
N-(1-benzylpyrazol-4-yl)-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C18H16N4O4/c23-18(13-26-17-8-6-16(7-9-17)22(24)25)20-15-10-19-21(12-15)11-14-4-2-1-3-5-14/h1-10,12H,11,13H2,(H,20,23) |
InChI Key |
MCHZSEMOURFORJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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